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Abstract
DQP-1105 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist with selective

inhibitory activity against receptors containing the GluN2C and GluN2D subunits.[1][2] This

selectivity presents a promising avenue for the development of targeted antiepileptic drugs with

potentially improved side-effect profiles compared to broad-spectrum NMDA receptor

antagonists. This technical guide provides an in-depth overview of DQP-1105, including its

mechanism of action, preclinical data in epilepsy models, and detailed experimental protocols

to facilitate further research and drug development efforts in the field of epilepsy.

Mechanism of Action
DQP-1105 acts as a noncompetitive negative allosteric modulator of NMDA receptors.[1] Its

inhibitory effect is voltage-independent and cannot be overcome by increasing the

concentrations of the co-agonists glutamate or glycine.[2] The compound shows significant

selectivity for NMDA receptors containing GluN2C and GluN2D subunits over those containing

GluN2A and GluN2B subunits.[1][2] DQP-1105 is thought to inhibit a pregating step in receptor

activation without altering the mean open time or single-channel conductance, suggesting it

does not block the ion channel pore directly.[2]
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Figure 1: Mechanism of action of DQP-1105 on GluN2C/D-containing NMDA receptors.

Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of DQP-1105 from

preclinical studies.

Table 1: In Vitro Potency of DQP-1105 at NMDA Receptor Subtypes

Receptor Subtype IC₅₀ (µM) Cell Type Reference

GluN1/GluN2A >200 Xenopus oocytes [3]

GluN1/GluN2B Negligible Inhibition HEK cells [4]

GluN1/GluN2C 7.0 Xenopus oocytes [1]

GluN1/GluN2D 2.7 Xenopus oocytes [1]

Table 2: In Vivo Efficacy of DQP-1105 in the Tsc1+/- Mouse Model of Tuberous Sclerosis
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Animal Model Dose (mg/kg, i.p.) Seizure Outcome Reference

Tsc1+/- mice 28
Diminished seizure

burden
[1]

Note: Specific data for DQP-1105 in standard screening models such as the Maximal

Electroshock (MES) and 6Hz seizure models are not currently available in the public domain.

Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Recording in
Xenopus oocytes
This protocol is adapted from methodologies used to characterize the potency of DQP-1105 at

different NMDA receptor subtypes.

Objective: To determine the IC₅₀ of DQP-1105 for various NMDA receptor subunit

combinations.

Materials:

Collagenase Type II

Recording solution (in mM): 100 NaCl, 2.5 KCl, 1 CaCl₂, 10 HEPES, pH 7.4

NMDA, Glutamate, Glycine

DQP-1105 stock solution

cRNA for GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits

Xenopus laevis oocytes

Procedure:

Isolate and defolliculate Xenopus laevis oocytes.

Inject oocytes with cRNA encoding the desired GluN1 and GluN2 subunits.
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Incubate oocytes for 24-72 hours at 18°C.

Place an oocyte in a recording chamber continuously perfused with recording solution.

Impale the oocyte with two microelectrodes (voltage and current).

Clamp the oocyte membrane potential at -40 mV.

Apply a saturating concentration of glutamate and glycine to elicit a maximal current

response.

Apply increasing concentrations of DQP-1105 in the presence of the agonists.

Measure the steady-state current inhibition at each DQP-1105 concentration.

Construct a concentration-response curve and calculate the IC₅₀ value.

In Vivo Efficacy in the Tsc1+/- Mouse Model
This protocol describes the evaluation of DQP-1105's anticonvulsant effects in a genetic mouse

model of epilepsy associated with tuberous sclerosis complex.

Objective: To assess the ability of DQP-1105 to reduce seizure burden in Tsc1+/- mice.

Materials:

Tsc1+/- mice

DQP-1105

Vehicle solution

EEG recording system (implants, amplifier, software)

Video monitoring system

Procedure:

Implant EEG electrodes over the cortex of adult Tsc1+/- mice.
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Allow for a post-surgical recovery period of at least one week.

Record baseline spontaneous seizure activity for a defined period (e.g., 24-48 hours) using

continuous video-EEG monitoring.

Administer DQP-1105 intraperitoneally (i.p.) at the desired dose (e.g., 28 mg/kg).[1]

Continue video-EEG recording and quantify seizure frequency and duration post-drug

administration.

Compare seizure activity before and after DQP-1105 treatment. A vehicle-treated control

group should be included.
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Figure 2: Experimental workflow for evaluating DQP-1105 in the Tsc1+/- mouse model.

Hypothesized Downstream Signaling Pathway
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Blockade of GluN2C/D-containing NMDA receptors by DQP-1105 is expected to reduce

calcium influx into neurons. This reduction in intracellular calcium would subsequently dampen

the activity of calcium-dependent signaling pathways implicated in neuronal hyperexcitability

and epileptogenesis.
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Figure 3: Hypothesized downstream effects of DQP-1105 on neuronal signaling pathways.

Future Directions
Further research is warranted to fully elucidate the therapeutic potential of DQP-1105 for

epilepsy. Key areas for future investigation include:

Evaluation in Standard Epilepsy Models: Testing DQP-1105 in the MES and 6Hz seizure

models to determine its broader anticonvulsant profile.

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution,

metabolism, and excretion (ADME) properties of DQP-1105 and correlating plasma and

brain concentrations with its anticonvulsant effects.

Chronic Dosing and Safety Studies: Assessing the long-term efficacy and safety of DQP-
1105 in chronic epilepsy models.

Exploration of Therapeutic Window: Determining the dose range that provides optimal

anticonvulsant activity with minimal side effects.

Conclusion
DQP-1105 represents a promising, selective tool for the investigation of the role of GluN2C/D-

containing NMDA receptors in epilepsy. Its unique mechanism of action and demonstrated

efficacy in a genetic epilepsy model underscore its potential as a lead compound for the

development of a new class of antiepileptic drugs. The data and protocols presented in this

guide are intended to facilitate further research into this and similar compounds, with the

ultimate goal of advancing the treatment of epilepsy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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